6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
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Overview
Description
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a chemical compound belonging to the class of xanthones. It is characterized by its yellow powder form and is derived from the herbs of Garcinia cowa . The compound has a molecular formula of C18H18O4 and a molecular weight of 298.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane typically involves the condensation of appropriate benzoyl and chromane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, in solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and interacting with cellular receptors. These interactions lead to its observed biological activities, such as antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
- 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- 3-Prenyl-2,4,6-trihydroxybenzophenone
Comparison: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is unique due to its specific benzoyl and chromane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific bioactivities that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPLQWLQOBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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